molecular formula C11H7ClO5S B1617326 6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid CAS No. 70714-67-9

6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid

Cat. No.: B1617326
CAS No.: 70714-67-9
M. Wt: 286.69 g/mol
InChI Key: YTGWIRDQNSSAJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a carboxylic acid group, a chlorosulfonyl group, and a hydroxyl group. Its chemical formula is C11H7ClO5S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid typically involves multiple steps. One common method starts with the chlorosulfonation of 1-naphthalenecarboxylic acid. This reaction is carried out by treating 1-naphthalenecarboxylic acid with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group at the 6-position. The hydroxyl group can be introduced through subsequent hydrolysis or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The hydroxyl group can be oxidized to form a ketone or reduced to form an alcohol.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents such as amines or alcohols can be used under basic or acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while esterification with an alcohol produces an ester.

Scientific Research Applications

6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with functional groups on the target molecules, leading to changes in their structure or function.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenecarboxylic acid: Lacks the chlorosulfonyl and hydroxyl groups.

    6-Chlorosulfonyl-2-hydroxybenzoic acid: Similar structure but with a benzene ring instead of a naphthalene ring.

    2-Hydroxy-1-naphthalenecarboxylic acid: Similar but lacks the chlorosulfonyl group.

Uniqueness

6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid is unique due to the presence of both chlorosulfonyl and hydroxyl groups on the naphthalene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

6-chlorosulfonyl-2-hydroxynaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO5S/c12-18(16,17)7-2-3-8-6(5-7)1-4-9(13)10(8)11(14)15/h1-5,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGWIRDQNSSAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=O)O)O)C=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7072121
Record name 1-Naphthalenecarboxylic acid, 6-(chlorosulfonyl)-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7072121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70714-67-9
Record name 6-(Chlorosulfonyl)-2-hydroxy-1-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70714-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenecarboxylic acid, 6-(chlorosulfonyl)-2-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070714679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenecarboxylic acid, 6-(chlorosulfonyl)-2-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Naphthalenecarboxylic acid, 6-(chlorosulfonyl)-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7072121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(chlorosulphonyl)-2-hydroxy-1-naphthoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.978
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid
Reactant of Route 2
6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid
Reactant of Route 3
Reactant of Route 3
6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid
Reactant of Route 4
Reactant of Route 4
6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid
Reactant of Route 5
6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid
Reactant of Route 6
6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.